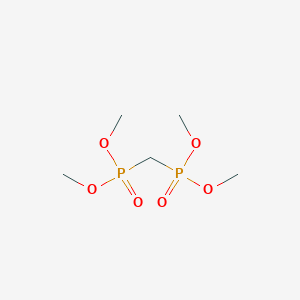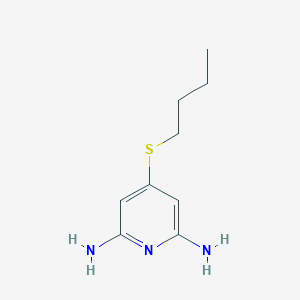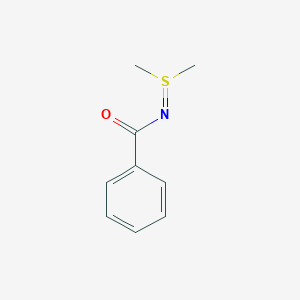
N-(Dimethyl-lambda4-sulfanylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethyl-lambda4-sulfanylidene)benzamide, also known as DMSB, is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low toxicity, making it a relatively safe compound to work with. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have a high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(Dimethyl-lambda4-sulfanylidene)benzamide. One potential direction is to investigate its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide and its potential applications in other fields, such as drug discovery. Finally, studies are needed to investigate the safety and efficacy of N-(Dimethyl-lambda4-sulfanylidene)benzamide in animal and human trials.
Conclusion:
In conclusion, N-(Dimethyl-lambda4-sulfanylidene)benzamide is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various scientific research applications, including cancer treatment and anti-inflammatory properties. While there are limitations to working with N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments, its potential applications and future directions for research make it an exciting compound to study.
Métodos De Síntesis
N-(Dimethyl-lambda4-sulfanylidene)benzamide can be synthesized by reacting 4-chlorobenzoyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The resulting product is then treated with sodium sulfide to yield N-(Dimethyl-lambda4-sulfanylidene)benzamide. This method has been reported to have a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(Dimethyl-lambda4-sulfanylidene)benzamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
19397-91-2 |
|---|---|
Nombre del producto |
N-(Dimethyl-lambda4-sulfanylidene)benzamide |
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
N-(dimethyl-λ4-sulfanylidene)benzamide |
InChI |
InChI=1S/C9H11NOS/c1-12(2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
MCOFNZCGCSMMKJ-UHFFFAOYSA-N |
SMILES isomérico |
C[S+](C)/N=C(\C1=CC=CC=C1)/[O-] |
SMILES |
CS(=NC(=O)C1=CC=CC=C1)C |
SMILES canónico |
C[S+](C)N=C(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




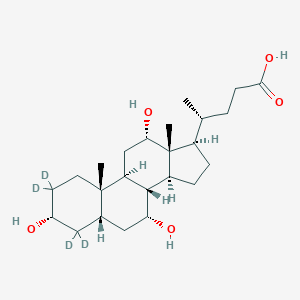
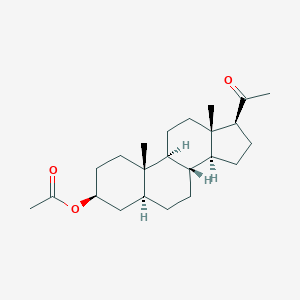
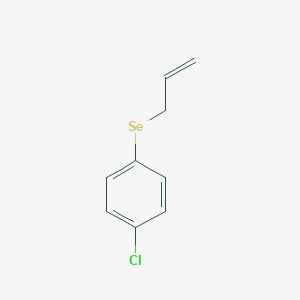
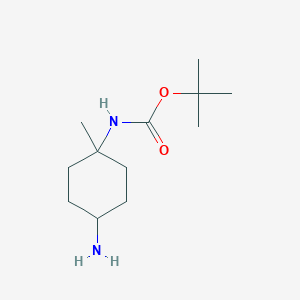

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)


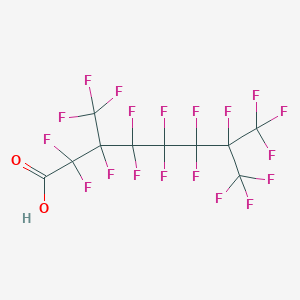

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
